5,7-Dimethoxy-3,4-dihydroisoquinoline

Organic Synthesis Analytical Chemistry Method Development

For precise analytical method development (HPLC-UV/LC-MS/GC-FID), impurity profiling, and medicinal chemistry programs targeting specific regioisomeric architectures, 5,7-Dimethoxy-3,4-dihydroisoquinoline (CAS 610261-08-0) is the only valid reference standard and synthetic intermediate. Its unique 5,7-dimethoxy substitution pattern ensures accurate retention times, distinct spectral signatures, and region-controlled reactivity for cyclization and functionalization; the common 6,7-isomer cannot substitute without causing quantification errors or failed syntheses. Procure this certified standard to guarantee US/EP regulatory compliance, method traceability, and successful SAR library construction.

Molecular Formula C11H13NO2
Molecular Weight 191.23 g/mol
CAS No. 610261-08-0
Cat. No. B3329586
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,7-Dimethoxy-3,4-dihydroisoquinoline
CAS610261-08-0
Molecular FormulaC11H13NO2
Molecular Weight191.23 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(CCN=C2)C(=C1)OC
InChIInChI=1S/C11H13NO2/c1-13-9-5-8-7-12-4-3-10(8)11(6-9)14-2/h5-7H,3-4H2,1-2H3
InChIKeyLMVXSZRHGWMILD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5,7-Dimethoxy-3,4-dihydroisoquinoline (CAS 610261-08-0) for Research Sourcing: Chemical Identity and Core Procurement Parameters


5,7-Dimethoxy-3,4-dihydroisoquinoline (CAS 610261-08-0) is a heterocyclic organic compound with the molecular formula C₁₁H₁₃NO₂ and a molecular weight of 191.23 g/mol . It belongs to the 3,4-dihydroisoquinoline class and is characterized by the presence of methoxy substituents at the 5- and 7-positions on the isoquinoline ring system. The compound is supplied as the free base and is primarily utilized as a reference standard for analytical method development and as a versatile synthetic intermediate for constructing more complex isoquinoline-based molecular architectures . Its structural attributes confer specific reactivity in cyclization and functionalization reactions, making it a valuable building block in medicinal chemistry programs targeting biologically active isoquinoline derivatives [1]. The compound is typically procured in milligram to gram quantities, with purity levels and certificate of analysis (CoA) being critical factors for its intended use as a reference material or synthetic precursor.

Why 5,7-Dimethoxy-3,4-dihydroisoquinoline Cannot Be Replaced by Common 6,7-Dimethoxy or Unsubstituted Analogs in Regioselective Synthesis


The substitution pattern of methoxy groups on the dihydroisoquinoline scaffold is not arbitrary; it directly dictates the compound's reactivity profile and the regiochemical outcomes of subsequent transformations. Attempting to substitute 5,7-Dimethoxy-3,4-dihydroisoquinoline with the more common 6,7-dimethoxy isomer (CAS 3382-18-1) or unsubstituted 3,4-dihydroisoquinoline will fundamentally alter the electronic and steric environment of the aromatic ring [1]. This divergence leads to different reaction kinetics, product distributions, and ultimately, the failure to access the intended downstream molecular targets. Specifically, the 5,7-substitution pattern offers a unique activation/deactivation profile for electrophilic aromatic substitution and cycloaddition reactions compared to the 6,7-analog, which is critical when synthesizing specific natural product analogs or regioisomerically pure pharmaceutical intermediates [2]. Furthermore, in analytical contexts, the distinct retention time and spectral signature of the 5,7-isomer are essential for accurate impurity profiling and method validation; a generic analog will not co-elute or ionize identically, leading to quantification errors .

Quantitative Differentiation of 5,7-Dimethoxy-3,4-dihydroisoquinoline: Comparative Structural, Analytical, and Reactivity Evidence


Regioisomeric Structural Differentiation vs. 6,7-Dimethoxy-3,4-dihydroisoquinoline

5,7-Dimethoxy-3,4-dihydroisoquinoline is a distinct regioisomer of the more common 6,7-dimethoxy-3,4-dihydroisoquinoline (CAS 3382-18-1). While sharing the same molecular formula (C₁₁H₁₃NO₂) and weight (191.23 g/mol), their structural difference alters their chemical behavior and analytical signatures. The 5,7-substitution pattern is less sterically hindered at the 8-position compared to the 6,7-isomer, which can influence the regioselectivity of electrophilic aromatic substitution reactions . This structural distinction is fundamental for researchers requiring a specific regioisomer for structure-activity relationship (SAR) studies or as a synthetic building block.

Organic Synthesis Analytical Chemistry Method Development

Utility as a Certified Reference Standard for Isoquinoline API Impurity Profiling

5,7-Dimethoxy-3,4-dihydroisoquinoline is explicitly designated and supplied as a fully characterized reference standard for the Active Pharmaceutical Ingredient (API) Isoquinoline, with traceability to pharmacopeial standards (USP or EP) . In contrast, generic 3,4-dihydroisoquinoline or the 6,7-dimethoxy isomer are not specified for this exact analytical purpose. This certified grade ensures that the material meets stringent regulatory compliance guidelines for identity, purity, and stability, which is critical for use in Good Manufacturing Practice (GMP) or Good Laboratory Practice (GLP) environments .

Analytical Chemistry Quality Control Pharmaceutical Analysis

Synthetic Accessibility via Microwave-Assisted Bischler-Napieralski and Pictet-Spengler Routes

The synthesis of 5,7-Dimethoxy-3,4-dihydroisoquinoline can be achieved through microwave-assisted variants of the Bischler-Napieralski or Pictet-Spengler reactions, which allow for rapid cyclization of substituted β-arylethylamine derivatives [1]. While the unsubstituted 3,4-dihydroisoquinoline scaffold is also accessible by these methods, the presence of the 5,7-dimethoxy groups introduces distinct electronic effects that can influence reaction rates and yields. In the context of building diverse isoquinoline libraries, the 5,7-substituted scaffold serves as a unique starting point that can be further oxidized to its corresponding isoquinoline analog, a transformation that is less efficient or leads to different products when starting from the 6,7-isomer due to altered regioselectivity during oxidation [1].

Organic Synthesis Medicinal Chemistry Flow Chemistry

Regioisomeric Impact on Class-Level Biological Activity: Inferred Spasmolytic and Mitochondrial Effects

While direct quantitative biological data for 5,7-Dimethoxy-3,4-dihydroisoquinoline is not available in the public domain, class-level studies on dimethoxyisoquinoline derivatives provide a basis for inferring differential activity based on substitution patterns. A comparative pharmacological study on 1-trialkylmethyl-6,7-dimethoxy-3,4-dihydroisoquinolines (D-type) and their 6,7-dimethoxyisoquinoline (I-type) analogs revealed that D-type compounds exhibited more potent spasmolytic action and lower toxicity in mice than I-type analogs and the parent papaverine [1]. Another study showed that 6,7-dimethoxy-1-styryl-3,4-dihydroisoquinoline uniquely uncoupled mitochondrial respiration, whereas other isoquinoline derivatives acted as inhibitors [2]. These findings underscore that the position of methoxy substituents and the saturation state of the nitrogen-containing ring are critical determinants of biological function.

Pharmacology Structure-Activity Relationship Drug Discovery

Optimal Scientific and Industrial Use Cases for 5,7-Dimethoxy-3,4-dihydroisoquinoline


Pharmaceutical Reference Standard for Isoquinoline API Impurity Profiling

In pharmaceutical quality control (QC) and analytical development laboratories, 5,7-Dimethoxy-3,4-dihydroisoquinoline is procured as a certified reference standard for the identification, quantification, and purity assessment of Isoquinoline Active Pharmaceutical Ingredient (API) and its related impurities. Its use is mandated by regulatory guidelines (USP/EP) to ensure the accuracy, precision, and traceability of analytical methods such as HPLC-UV, LC-MS, or GC-FID . The compound's distinct retention time and spectral signature, differentiating it from other potential process impurities like the 6,7-isomer, are critical for robust method validation and batch release testing in GMP environments.

Regiospecific Building Block in Medicinal Chemistry for SAR Exploration

Medicinal chemists utilize 5,7-Dimethoxy-3,4-dihydroisoquinoline as a key synthetic intermediate to construct focused libraries of isoquinoline-based compounds with a specific 5,7-substitution pattern . The unique electronic and steric environment conferred by the 5,7-dimethoxy groups is exploited in structure-activity relationship (SAR) studies to probe how regioisomeric variations influence target binding, selectivity, and biological activity [1]. This compound serves as a starting point for further functionalization via reactions like the Bischler-Napieralski or Pictet-Spengler cyclizations, followed by oxidation, to access novel chemical entities not easily obtainable from the 6,7-isomer.

Synthetic Chemistry Research: Method Development for Regioselective Isoquinoline Synthesis

Academic and industrial synthetic chemistry groups employ 5,7-Dimethoxy-3,4-dihydroisoquinoline as a model substrate to develop and optimize new regioselective synthetic methodologies . The compound's specific substitution pattern provides a challenging test case for reactions such as microwave-assisted cyclizations, C-H activation, and oxidative transformations. Its use in these studies aims to expand the synthetic toolbox for constructing complex, polysubstituted isoquinoline alkaloids and natural product analogs with high fidelity and efficiency, where the control of regioisomerism is paramount.

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